Cas no 79615-80-8 (1-{2-(4-Chlorobenzyl)OxyPhenyl}-1-Ethanone)

79615-80-8 structure
Nome del prodotto:1-{2-(4-Chlorobenzyl)OxyPhenyl}-1-Ethanone
1-{2-(4-Chlorobenzyl)OxyPhenyl}-1-Ethanone Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone
- 1-(2-[(4-CHLOROBENZYL)OXY]PHENYL)-1-ETHANONE
- 1-[2-[(4-chlorophenyl)methoxy]phenyl]ethanone
- 1-{2-[(4-Chlorobenzyl)oxy]phenyl}-1-ethanone
- Ethanone, 1-[2-[(4-chlorophenyl)methoxy]phenyl]-
- 1-(2-(4-chlorobenzyloxy)phenyl)ethanone
- 1-{2-[(4-chlorophenyl)methoxy]phenyl}ethanone
- chlorobenzyloxyphenylethanone
- 1-[2-(4-Chloro-benzyloxy)-phenyl]-ethanone
- 1-(2-((4-chlorobenzyl)oxy)phenyl)ethan-1-one
- 1-{2-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one
- DTXSID90377218
- CS-0363304
- 4R-0329
- MFCD03001268
- AKOS000203244
- AB12792
- FT-0680385
- 79615-80-8
- A839723
- J-502874
- 1-{2-(4-Chlorobenzyl)OxyPhenyl}-1-Ethanone
-
- MDL: MFCD03001268
- Inchi: InChI=1S/C15H13ClO2/c1-11(17)14-4-2-3-5-15(14)18-10-12-6-8-13(16)9-7-12/h2-9H,10H2,1H3
- Chiave InChI: JNNKBNAEBIMZBA-UHFFFAOYSA-N
- Sorrisi: CC(=O)C1=CC=CC=C1OCC2=CC=C(C=C2)Cl
Proprietà calcolate
- Massa esatta: 260.06000
- Massa monoisotopica: 260.06
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 18
- Conta legami ruotabili: 4
- Complessità: 272
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.8
- Superficie polare topologica: 26.3A^2
Proprietà sperimentali
- Densità: 1.198
- Punto di fusione: 73-75°C
- Punto di ebollizione: 383.5°Cat760mmHg
- Punto di infiammabilità: 153.3°C
- Indice di rifrazione: 1.579
- PSA: 26.30000
- LogP: 4.12160
1-{2-(4-Chlorobenzyl)OxyPhenyl}-1-Ethanone Informazioni sulla sicurezza
- Classe di pericolo:IRRITANT
1-{2-(4-Chlorobenzyl)OxyPhenyl}-1-Ethanone Dati doganali
- CODICE SA:2914700090
- Dati doganali:
Codice doganale cinese:
2914700090Panoramica:
2914700090 alogenazione di altri chetoni e chinoni\derivati solfonati(compresi i derivati nitrati e nitrosativi). IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, imballaggio dichiarato acetone
Riassunto:
SA: 2914700090 derivati alogenati, solfonati, nitrati o nitrosi di chetoni e chinoni, anche con altre funzioni di ossigeno Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna IVA:17,0% Tariffa MFN:5,5% Tariffa generale:30,0%
1-{2-(4-Chlorobenzyl)OxyPhenyl}-1-Ethanone Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 4R-0329-100G |
1-{2-[(4-chlorobenzyl)oxy]phenyl}-1-ethanone |
79615-80-8 | >95% | 100g |
£3696.00 | 2025-02-09 | |
Key Organics Ltd | 4R-0329-5MG |
1-{2-[(4-chlorobenzyl)oxy]phenyl}-1-ethanone |
79615-80-8 | >95% | 5mg |
£35.00 | 2025-02-09 | |
A2B Chem LLC | AC42945-500mg |
1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone |
79615-80-8 | >95% | 500mg |
$228.00 | 2024-04-19 | |
abcr | AB158501-10g |
1-{2-[(4-Chlorobenzyl)oxy]phenyl}-1-ethanone; . |
79615-80-8 | 10g |
€871.50 | 2024-04-16 | ||
abcr | AB158501-1g |
1-{2-[(4-Chlorobenzyl)oxy]phenyl}-1-ethanone; . |
79615-80-8 | 1g |
€187.10 | 2024-04-16 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0012-1g |
1-[2-(4-Chloro-benzyloxy)-phenyl]-ethanone |
79615-80-8 | 97% | 1g |
¥0.0 | 2025-01-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0012-5g |
1-[2-(4-Chloro-benzyloxy)-phenyl]-ethanone |
79615-80-8 | 97% | 5g |
¥0.0 | 2025-01-21 | |
Crysdot LLC | CD12030347-5g |
1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone |
79615-80-8 | 95+% | 5g |
$343 | 2024-07-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1433974-5g |
1-(2-((4-Chlorobenzyl)oxy)phenyl)ethan-1-one |
79615-80-8 | 95+% | 5g |
¥3373.00 | 2024-07-28 | |
Key Organics Ltd | 4R-0329-10G |
1-{2-[(4-chlorobenzyl)oxy]phenyl}-1-ethanone |
79615-80-8 | >95% | 10g |
£502.00 | 2025-02-09 |
1-{2-(4-Chlorobenzyl)OxyPhenyl}-1-Ethanone Letteratura correlata
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
3. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
79615-80-8 (1-{2-(4-Chlorobenzyl)OxyPhenyl}-1-Ethanone) Prodotti correlati
- 1706017-10-8(2-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)-4H-chromen-4-one)
- 1024716-58-2(3-((4-((Hydroxyimino)ethyl)phenyl)imino)-5-bromoindolin-2-one)
- 701921-71-3(Trihexyl(tetradecyl)phosphonium Dicyanamide)
- 2060041-23-6({5-benzyl-2-methyl-octahydrofuro3,2-cpyridin-3a-yl}methanamine)
- 1346697-27-5(Tert-butyl (2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethyl)carbamate)
- 1391209-77-0(2,2,2-Trifluoro-1-(3-methoxy-4-nitrophenyl)ethan-1-amine)
- 1291869-34-5(4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydrophthalazin-1-one)
- 1142201-93-1(2-(3-Fluorobenzyl)oxy-3-methoxybenzoic Acid)
- 58611-63-5(Butanoic acid, 2-amino-4-bromo-, phenylmethyl ester)
- 1520596-78-4(4-methyl-2-({[methyl(propyl)carbamoyl]amino}methyl)pentanoic acid)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:79615-80-8)1-{2-(4-Chlorobenzyl)OxyPhenyl}-1-Ethanone

Purezza:99%
Quantità:5g
Prezzo ($):310.0